molecular formula C19H23NO6 B11991134 (2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B11991134
M. Wt: 361.4 g/mol
InChI Key: RLJHYEQGPURIMT-UHFFFAOYSA-N
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Description

(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

    Procedure: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and antioxidant defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4,8-dimethyl-2-oxochromen-7-yl) (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
  • Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
  • Ethyl 3-(6-chloro-4-methyl-7-{2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate

Uniqueness

(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to its specific structural features and the presence of both chromen and butanoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C19H23NO6/c1-11(2)16(20-18(23)26-19(3,4)5)17(22)24-13-8-6-12-7-9-15(21)25-14(12)10-13/h6-11,16H,1-5H3,(H,20,23)

InChI Key

RLJHYEQGPURIMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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